2,4-Pentadienenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2180-68-9 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
(2E)-penta-2,4-dienenitrile |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h2-4H,1H2/b4-3+ |
InChI Key |
STSRVFAXSLNLLI-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/C#N |
Canonical SMILES |
C=CC=CC#N |
physical_description |
Soluble in water (15 g/L); [ChemIDplus] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways to 2,4 Pentadienenitrile and Its Derivatives
Established Synthetic Routes to 2,4-Pentadienenitrile
Several methods have been developed for the synthesis of 2,4-pentadienenitriles, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable structural diversity.
Condensation Reactions in this compound Synthesis
Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives. tandfonline.comtandfonline.com A prominent example is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsci-hub.se This method is widely employed for creating carbon-carbon bonds and is particularly useful in generating α,β-unsaturated ketones and nitriles. wikipedia.orgsci-hub.se
In a typical synthesis, substituted cinnamaldehydes are reacted with arylacetonitriles in the presence of a base like sodium ethoxide in ethanol (B145695) at room temperature. tandfonline.comtandfonline.com This approach affords 2,5-diaryl-2,4-pentadienenitriles in good yields. tandfonline.comtandfonline.com The general reaction scheme involves the deprotonation of the arylacetonitrile by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the cinnamaldehyde. Subsequent dehydration leads to the formation of the conjugated diene system of the pentadienenitrile.
The Knoevenagel condensation can be catalyzed by various bases, including piperidine (B6355638) and boric acid. rsc.orgsciforum.net The choice of catalyst and reaction conditions can influence the stereoselectivity of the reaction, potentially leading to either (E) or (Z) isomers of the final product. wikipedia.org
Table 1: Examples of Knoevenagel Condensation for the Synthesis of this compound Derivatives
| Aldehyde/Ketone | Active Methylene Compound | Base/Catalyst | Product | Yield (%) | Reference |
| Cinnamaldehyde | Arylacetonitrile | Sodium Ethoxide | 2,5-Diaryl-2,4-pentadienenitrile | Good | tandfonline.comtandfonline.com |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | - | wikipedia.org |
| Ketones | Malononitrile | - | 3-Aryl-2,4-pentadienenitriles | - | researchgate.net |
Note: Specific yield data was not provided in all cited sources.
Tandem SN2/E2′ Reactions in Pentadienenitrile Formation
While direct tandem SN2/E2' reactions for the synthesis of the parent this compound are not extensively detailed in the provided search results, the principles of these reaction types are fundamental in organic synthesis and can be conceptually applied. SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) are competing reaction pathways. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com The outcome of the reaction (substitution vs. elimination) is influenced by factors such as the structure of the substrate (primary, secondary, or tertiary), the nature of the nucleophile/base (strength and steric bulk), and the reaction conditions (solvent and temperature). pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.comyoutube.com
For a reaction to favor a tandem SN2/E2' pathway to form a pentadienenitrile, a specific substrate and set of reagents would be required. A plausible, though not explicitly documented, pathway could involve a substrate with a good leaving group positioned to allow for an initial SN2 reaction, followed by an E2' (allylic) elimination to generate the conjugated diene system. The E2' reaction involves the removal of a proton from a γ-carbon relative to the leaving group, leading to a double bond shift.
The competition between SN2 and E2 is particularly relevant for secondary substrates, where both pathways are viable. masterorganicchemistry.com Strong, non-bulky nucleophiles tend to favor SN2, while strong, bulky bases promote E2 elimination. pressbooks.pubmasterorganicchemistry.com
Syntheses from Precursors (e.g., Acrylonitrile (B1666552) and Vinylmagnesium Bromide)
A known method for the synthesis of 1-cyano-1,3-butadiene, another name for this compound, involves the reaction of acrylonitrile with vinylmagnesium bromide. ontosight.aiontosight.ai Vinylmagnesium bromide is a Grignard reagent prepared from vinyl bromide and magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.org
The synthesis proceeds via the nucleophilic addition of the vinyl group from the Grignard reagent to the electrophilic carbon of the nitrile group in acrylonitrile. This is followed by a work-up step, which can involve isomerization to yield the final this compound product. ontosight.ai This method provides a direct route to the pentadienenitrile backbone from readily available starting materials.
Divergent Synthetic Strategies Utilizing this compound as a Precursor
This compound is a valuable building block in organic synthesis due to its conjugated system and the presence of a nitrile group, making it susceptible to a variety of chemical transformations. researchgate.netresearchgate.net
Annulation Reactions for Heterocyclic Scaffold Construction
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool for constructing heterocyclic compounds. organic-chemistry.orgsemanticscholar.org 2,4-Pentadienenitriles serve as effective five-carbon bielectrophilic species in these reactions. researchgate.netresearchgate.net
A significant application of 2,4-pentadienenitriles is in the synthesis of multi-substituted 2-aminopyridines through a formal [5C + 1N] annulation reaction. researchgate.netresearchgate.netrsc.orgrsc.org This process involves reacting a this compound with a nitrogen source, such as hydroxylamine (B1172632) (NH₂OH), under mild conditions. researchgate.netrsc.orgrsc.org
The proposed mechanism for this transformation involves a sequence of steps:
Intermolecular aza-nucleophilic addition: The nitrogen atom of hydroxylamine attacks one of the double bonds of the this compound. researchgate.netrsc.orgrsc.org
Intramolecular aza-cyclization: The newly introduced amino group then attacks the nitrile carbon intramolecularly, leading to the formation of a six-membered ring intermediate. researchgate.netrsc.orgrsc.org
Dehydration: The cyclic intermediate subsequently undergoes dehydration to form the aromatic 2-aminopyridine (B139424) ring. researchgate.netrsc.orgrsc.org
This method is highly efficient and allows for the synthesis of a wide range of substituted 2-aminopyridines by varying the substituents on the starting this compound. researchgate.netrsc.org The reaction tolerates various functional groups on the pentadienenitrile, including cyano, ethoxycarbonyl, aryl, and carbamoyl (B1232498) groups at the 2-position, and different aryl substituents at the 5-position. researchgate.netrsc.org
Table 2: Synthesis of 2-Aminopyridines from 2,4-Pentadienenitriles via [5C + 1N] Annulation
| This compound Substrate | Reagent | Product | Yield (%) | Reference |
| Ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoate | NH₂OH·HCl, Et₃N, DMF | Ethyl 2-amino-5-(4-chlorophenyl)nicotinate | 71 | researchgate.net |
| Various substituted 2,4-pentadienenitriles | Aqueous NH₂OH | Corresponding 2-aminopyridines | Moderate to Good | researchgate.netrsc.org |
| 3-Aryl-2,4-pentadienenitriles | Aqueous NH₂OH | Multi-substituted 2-aminopyridines | - | researchgate.net |
Note: Specific yield data was not provided for all examples in the cited sources.
Formal [2+3] Annulation for Pyrrole (B145914) Derivative Synthesis
A notable synthetic application of 2,4-pentadienenitriles is their participation in formal [2+3] annulation reactions to produce a variety of pyrrole derivatives. A facile and divergent synthesis has been developed utilizing the reaction between 2,4-pentadienenitriles and ethyl isocyanoacetate. rsc.org This method allows for the selective synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles simply by modifying the reaction conditions. rsc.org
The reaction of 2,4-pentadienenitriles with ethyl isocyanoacetate in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in ethanol at room temperature leads to the formation of 2,3-dihydro-1H-pyrroles. rsc.org Subsequent heating of this reaction mixture under reflux conditions promotes a rsc.orgCurrent time information in Bangalore, IN.-H shift, resulting in the formation of 3-alkyl-1H-pyrroles. rsc.org Alternatively, the isolated 2,3-dihydro-1H-pyrroles can be oxidized using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-alkenyl-1H-pyrroles. rsc.org
The versatility of this method is demonstrated by the range of substituents tolerated on the aryl group of the this compound, leading to the corresponding pyrrole derivatives in good yields. rsc.org
Table 1: Synthesis of 2,3-dihydro-1H-pyrroles
Reaction of 2,4-pentadienenitriles (1) with Ethyl Isocyanoacetate in the presence of DBU at room temperature. rsc.org
| Entry | Ar | R1 | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC6H4 | H | 2a | 85 |
| 2 | 4-MeC6H4 | H | 2b | 82 |
| 3 | 4-MeOC6H4 | H | 2c | 83 |
| 4 | 3-MeOC6H4 | H | 2d | 80 |
| 5 | 2-MeOC6H4 | H | 2e | 81 |
| 6 | C6H5 | H | 2f | 78 |
Table 2: Synthesis of 3-Alkyl-1H-pyrroles
Reaction of 2,4-pentadienenitriles (1) with Ethyl Isocyanoacetate under reflux conditions. rsc.org
| Entry | Ar | R1 | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC6H4 | H | 3a | 67 |
| 2 | 4-MeC6H4 | H | 3b | 65 |
| 3 | 4-MeOC6H4 | H | 3c | 58 |
| 4 | 3-MeOC6H4 | H | 3d | 60 |
| 5 | 2-MeOC6H4 | H | 3e | 63 |
| 6 | C6H5 | H | 3f | 61 |
Table 3: Synthesis of 3-Alkenyl-1H-pyrroles
Oxidation of 2,3-dihydro-1H-pyrroles (2) with DDQ. rsc.org
| Entry | Ar | R1 | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-ClC6H4 | H | 4a | 82 |
| 2 | 4-MeC6H4 | H | 4b | 80 |
| 3 | 4-MeOC6H4 | H | 4c | 78 |
| 4 | 3-MeOC6H4 | H | 4d | 75 |
| 5 | 2-MeOC6H4 | H | 4e | 77 |
| 6 | C6H5 | H | 4f | 72 |
Introduction of Substituents at Specific Positions of Unsaturated Nitriles
The strategic introduction of substituents onto the backbone of unsaturated nitriles is a key method for creating functionalized molecules. Research has demonstrated a novel synthetic method for the direct and regiospecific introduction of a methyl substituent at the 2-position of a this compound derivative, specifically 3-methyl-5-(2',6',6'-trimethyl-1'-cyclohexen-1'-yl)-2,4-pentadienenitrile. nih.govacs.org This development was crucial for the synthesis of doubly 13C-labeled chemically modified retinals. nih.govacs.org
This successful regioselective methylation has prompted further investigation into the scope of this reaction, leading to the development of a general method for introducing a variety of substituents at the 2-position of 3-methyl-2,3-unsaturated nitriles. nih.govacs.org This methodology opens up efficient synthetic pathways to a wide array of substituted compounds that are of biological importance. nih.gov
Additions of Amines to this compound
The reaction of amines with this compound typically results in addition at carbon atoms 2 and 5. acs.org While the precise position of the double bond in the resulting amine-cyanobutadiene adducts has not been definitively proven in all cases, it is believed to be situated between carbon atoms 3 and 4 (e.g., R₂NCH₂CH=CHCH₂CN). acs.org This has been shown to be the case for adducts of this compound with other nucleophiles like nitroparaffins, acetoacetic ester, and thiophenol. acs.org
A variety of primary and secondary amines have been successfully added to this compound, yielding 5-substituted-amino-3-pentenenitriles. acs.org The reaction conditions often involve heating the amine and nitrile together, sometimes without the addition of a catalyst. acs.org
Table 4: Adducts from the Addition of Amines to this compound acs.org
| Amine | Product | Yield (%) | B.p., °C (mm.) |
|---|---|---|---|
| Ammonia | 5-Amino-3-pentenenitrile | 48 | 83-84 (11) |
| n-Butylamine | 5-n-Butylamino-3-pentenenitrile | 48 | 120-124 (12) |
| Cyclohexylamine | 5-Cyclohexylamino-3-pentenenitrile | 22 | 99-101 (0.4) |
| Aniline | 5-Anilino-3-pentenenitrile | 65 | 159-161 (2) |
| Diethylamine | 5-Diethylamino-3-pentenenitrile | 71 | 99-100 (11) |
| Di-n-butylamine | 5-Di-n-butylamino-3-pentenenitrile | - | 107.2 (1) |
| Piperidine | 5-Piperidino-3-pentenenitrile | 81 | 115-116 (11) |
Furthermore, the reaction of 2,4-pentadienenitriles with hydroxylamine represents a formal [5C+1N] annulation, providing a facile and efficient route to multi-substituted 2-aminopyridines. rsc.orgresearchgate.netresearchgate.net This process occurs under mild conditions and involves a sequence of intermolecular aza-nucleophilic addition of hydroxylamine, followed by intramolecular aza-cyclization and dehydration. rsc.orgresearchgate.net
Reactivity and Mechanistic Investigations of 2,4 Pentadienenitrile
Influence of Conjugated Diene and Nitrile Moieties on Chemical Reactivity
The chemical behavior of 2,4-pentadienenitrile is dictated by the interplay between its conjugated diene system and the electron-withdrawing nitrile group. vulcanchem.comvulcanchem.com This unique combination of functional groups allows for a diverse range of chemical transformations. vulcanchem.comvulcanchem.com The conjugated system of double bonds creates a region of delocalized π-electrons, making the molecule susceptible to various addition and cyclization reactions. The presence of a fluorine substituent, as seen in derivatives like 2-(p-Fluorophenyl)-5-phenyl-2,4-pentadienenitrile, can further modulate the electron density and reactivity of the diene system, potentially influencing the regioselectivity and stereoselectivity of reactions. ontosight.ai
The nitrile group, being strongly electron-withdrawing, polarizes the molecule and activates the conjugated system towards nucleophilic attack. vulcanchem.comontosight.ai This electronic effect is crucial in understanding the compound's role as a versatile building block in organic synthesis. For instance, this compound can act as a five-carbon, 1,5-bielectrophilic species, making it a valuable precursor for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The push-pull nature of these conjugated systems, where an electron-donating group might be present alongside the electron-withdrawing nitrile, can lead to interesting nonlinear optical (NLO) properties. researchgate.net
Nucleophilic Addition Reactions Involving the Cyano Group or Carbon-Carbon Double Bonds
Nucleophilic addition is a key reaction type for this compound, with attacks possible at both the carbon-carbon double bonds and the cyano group. wikipedia.org The polarization of the conjugated system by the nitrile group renders the carbon atoms of the diene susceptible to attack by nucleophiles. dalalinstitute.com This reactivity is harnessed in various synthetic applications.
A notable example is the reaction of 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH). researchgate.netresearchgate.netrsc.org This reaction proceeds via a sequential intermolecular aza-nucleophilic addition of hydroxylamine to one of the double bonds. researchgate.netresearchgate.net This initial addition is then followed by an intramolecular cyclization and subsequent dehydration to form multi-substituted 2-aminopyridines. researchgate.netresearchgate.netrsc.org This process represents a formal [5C + 1N] annulation, where the this compound skeleton provides five carbon atoms to the newly formed pyridine (B92270) ring. researchgate.netresearchgate.netrsc.org
The general mechanism for nucleophilic addition to a carbon-carbon double bond involves the formation of a carbanion intermediate, which then reacts with an electrophile to yield the final product. wikipedia.org In the case of conjugated systems like this compound, the reaction can be a conjugate addition, where the nucleophile adds to the end of the conjugated system. dalalinstitute.com The reactivity of the double bonds towards nucleophilic addition is enhanced by the presence of the electron-withdrawing nitrile group. dalalinstitute.com
While additions to the double bonds are prominent, the cyano group itself can also undergo nucleophilic attack, a common reaction for nitriles. wikipedia.org For example, Grignard reagents can add to the nitrile to form imines, which can be further hydrolyzed to ketones or reduced to primary amines. wikipedia.org
Intramolecular Cyclization and Aromatization Processes
The structure of this compound is conducive to intramolecular cyclization reactions, often leading to the formation of aromatic systems. researchgate.netresearchgate.netrsc.org As mentioned previously, the reaction of 2,4-pentadienenitriles with hydroxylamine involves an intramolecular aza-cyclization step following the initial nucleophilic addition. researchgate.netresearchgate.net This cyclization forms a six-membered ring intermediate, which then undergoes dehydration to achieve the stable aromatic pyridine ring. researchgate.netresearchgate.net
Another example of intramolecular cyclization involves the photochemical cyclization of substituted 2,4-pentadienenitriles. For instance, 2-N-methylanilino-2,4-pentadienenitrile can undergo photochemical cyclization to form a new heterocyclic compound. ntu.edu.tw
The formation of pyridine from trans-Z-2,4-pentadienenitrile has been a subject of investigation, although under certain pyrolysis conditions, its formation was not observed. rsc.org The potential for this compound to serve as a precursor to pyridine and other aromatic heterocycles highlights its importance in synthetic and mechanistic studies. researchgate.netresearchgate.netrsc.orgnsf.gov
Thermal Degradation and Pyrolysis Pathways Involving this compound
This compound has been identified as a product in the thermal degradation of various organic compounds. One significant source is the pyrolysis of glucosinolates, particularly progoitrin (B1231004), found in rapeseed. researchgate.netuni-hohenheim.deresearchgate.net During the high-temperature roasting of rapeseed, progoitrin degrades to form this compound as a major nitrile product. uni-hohenheim.deresearchgate.net This formation is believed to occur through the elimination of the hydroxyl group from the R group of progoitrin, leading to the generation of a double bond at the C-2 position. researchgate.netresearchgate.net The presence of this compound can contribute to the flavor profile of fragrant rapeseed oil. nih.gov
Another pathway to this compound is through the pyrolysis of pentenenitriles. For example, the flash pyrolysis of trans-3-pentenenitrile results in the formation of trans-Z-2,4-pentadienenitrile through the sequential loss of two hydrogen atoms from the C(2) and C(5) positions. rsc.orgresearchgate.netrsc.org This process has been studied using techniques like VUV photoionization mass spectrometry and broadband microwave spectroscopy. rsc.orgresearchgate.netrsc.org this compound has also been detected in the pyrolysis products of polyacrylonitrile (B21495) (PAN). csic.escsic.es
The study of the thermal decomposition of compounds that produce this compound provides insight into the reaction mechanisms and intermediates involved. In the pyrolysis of trans-3-pentenenitrile, computational studies of the C5H7N potential energy surface have been used to understand the unimolecular decomposition pathways. rsc.orgresearchgate.netrsc.org The formation of trans-Z-2,4-pentadienenitrile is a key channel, occurring alongside other decomposition pathways that are initiated by the isomerization of the double bond in the starting material. rsc.orgresearchgate.netrsc.org
The thermal degradation of glucosinolates like progoitrin involves complex reaction pathways. researchgate.netresearchgate.net The formation of this compound is a significant outcome, and understanding this process is important for controlling the flavor of food products derived from rapeseed. uni-hohenheim.denih.gov The thermal degradation of pentapeptides has also been studied, revealing radical-based mechanisms that lead to various degradation products. frontiersin.org While not directly involving this compound, these studies provide a broader context for understanding thermal degradation pathways of nitrogen-containing organic molecules. frontiersin.orgutexas.edusemanticscholar.org The pyrolysis of biomass, which can be rich in nitrogen, also leads to a variety of nitrogen-containing compounds, and understanding these pathways is crucial for producing valuable bio-based chemicals and materials. nih.gov
Data Tables
Table 1: Formation of this compound from Pyrolysis of Precursors
| Precursor | Pyrolysis Conditions | Key Findings |
| Progoitrin (from Rapeseed) | High-temperature roasting | Major nitrile product formed. uni-hohenheim.deresearchgate.net |
| trans-3-Pentenenitrile | Flash pyrolysis, ~1100 K | Formation of trans-Z-2,4-pentadienenitrile via sequential loss of two H-atoms. rsc.orgresearchgate.net |
| Polyacrylonitrile (PAN) | Pyrolysis | Detected as a minor product. csic.es |
Table 2: Reactivity of this compound
| Reactant | Reaction Type | Product |
| Hydroxylamine (NH₂OH) | Nucleophilic addition, Intramolecular cyclization, Dehydration | Multi-substituted 2-aminopyridines. researchgate.netresearchgate.netrsc.org |
| Grignard Reagents | Nucleophilic addition | Imines (hydrolyze to ketones). wikipedia.org |
| Light (photochemical) | Intramolecular cyclization | Heterocyclic compounds (for substituted derivatives). ntu.edu.tw |
Polymerization Chemistry Involving 2,4 Pentadienenitrile
Role as a Monomer or Building Block in Polymer and Resin Production
2,4-Pentadienenitrile, also known by its synonym 1-cyano-1,3-butadiene, is recognized as a valuable monomer for the production of polymers. google.com Its chemical structure, featuring both a nitrile group and a conjugated diene system, allows it to be incorporated into polymer chains, imparting specific properties to the final material.
Research has demonstrated the utility of its isomers in copolymerization processes. Specifically, both cis- and trans-1-cyano-1,3-butadiene have been successfully copolymerized with butadiene, a foundational monomer in the synthetic rubber industry. acs.org This indicates that this compound can act as a comonomer, where it is integrated into a polymer alongside other monomers to tailor the properties of the resulting resin or elastomer. The inclusion of the cyano-group can enhance properties such as chemical resistance and polarity. Furthermore, patent literature describes derivatives like 5-dihexylamino-2-cyano-2,4-pentadiene nitrile for use in creating novel polymers. googleapis.com These applications underscore the potential of this compound and its related structures as versatile building blocks in materials science. mit.edursc.org
Participation in Radical Polymerization Processes
Radical polymerization is a primary method for synthesizing a vast range of polymers and is particularly effective for vinyl monomers. wikipedia.orgbeilstein-journals.org This process involves three main stages: initiation, where a radical species is generated; propagation, where the radical adds sequentially to monomer units; and termination, where the growing chains are deactivated. wikipedia.org
As a molecule containing a carbon-carbon double bond system, this compound is a candidate for radical polymerization. Its participation in such processes is confirmed by studies on its copolymerization with other monomers like butadiene. acs.org In these reactions, a radical initiator starts the polymerization of the monomer mixture, leading to the formation of a copolymer chain that incorporates both monomer units. The specific reactivity of this compound relative to its comonomer(s) influences the final structure and properties of the polymer. While detailed kinetic studies on the homopolymerization of this compound are not extensively reported in readily available literature, its documented ability to copolymerize highlights its engagement in radical polymerization mechanisms. acs.org
Detection of this compound during Polymer Thermal Degradation Studies (e.g., Polyacrylonitrile)
Beyond its role in synthesis, this compound is a significant compound identified during the thermal analysis of existing polymers, most notably polyacrylonitrile (B21495) (PAN). csic.esresearchgate.net Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition of polymers. csic.es In this method, a polymer is heated to high temperatures in an inert atmosphere, and the resulting volatile fragments are separated and identified.
During the pyrolysis of polyacrylonitrile, the polymer backbone and its characteristic nitrile side groups break down to form a complex mixture of smaller molecules. canada.ca Scientific studies have consistently identified this compound as one of these degradation products, albeit often in low relative proportions. csic.escsic.es Its formation is part of a series of complex chemical reactions that include cyclization and chain scission within the degrading polymer. The presence of this compound, alongside other nitriles and aromatic compounds, provides valuable insight into the mechanistic pathways of PAN's thermal degradation. researchgate.net
The table below details various compounds, including this compound, that have been identified during the Py-GC/MS analysis of polyacrylonitrile.
Table 1. Selected Pyrolysis Products of Polyacrylonitrile (PAN) Identified by Py-GC/MS.
| Retention Time (min) | Identified Compound | Reference |
|---|---|---|
| 2.923 | This compound | nih.gov |
| 3.859 | 3-Methylpyridine | dtic.mil |
| 4.313 | Cyanopentadiene | nih.gov |
| 5.694 | 2-Pentenedinitrile | nih.gov |
| 7.651 | 2-Methylpentanedinitrile | nih.gov |
| 7.917 | 3-Methylbenzonitrile | nih.gov |
| Not Specified | 2-Propenenitrile (Acrylonitrile) | csic.esresearchgate.net |
| Not Specified | Benzonitrile | csic.esresearchgate.net |
| Not Specified | 2-Methylene-butanenitrile | researchgate.net |
| Not Specified | Vinylbenzene (Styrene) | csic.es |
This table is a representative sample and not an exhaustive list of all possible pyrolysis products.
Spectroscopic and Structural Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,4-pentadienenitrile exhibits characteristic absorption bands that confirm its key structural features: the nitrile group and the conjugated diene system.
The most prominent and diagnostic peak in the spectrum is associated with the nitrile (C≡N) stretching vibration. This typically appears as a sharp, strong absorption in the region of 2260–2210 cm⁻¹. The presence of conjugation with the diene system can slightly influence the exact position and intensity of this band.
The carbon-carbon double bond (C=C) stretches of the conjugated diene system give rise to absorptions in the 1680–1600 cm⁻¹ region. Typically, conjugated systems show multiple bands in this area. Furthermore, the C-H bonds of the vinyl groups result in stretching vibrations above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and out-of-plane bending vibrations (wags) in the 1000–650 cm⁻¹ region, the exact positions of which can help infer the substitution pattern of the double bonds. nist.gov
The condensed phase IR spectrum for this compound, available through the National Institute of Standards and Technology (NIST), provides empirical evidence for these functional groups. nist.gov Analysis of the spectrum for its stereoisomers, such as cis-1-cyano-1,3-butadiene, also shows these characteristic peaks, allowing for comparative analysis. nist.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Appearance | Comment |
|---|---|---|---|
| C≡N Stretch | 2260–2210 | Medium to Strong, Sharp | Confirms the presence of the nitrile functional group. |
| C=C Stretch (conjugated) | 1650–1600 | Medium to Weak | Indicates the conjugated diene system. |
| =C-H Stretch | 3100–3000 | Medium | Characteristic of vinylic C-H bonds. |
| =C-H Bend (out-of-plane) | 1000–650 | Strong | Provides information on the alkene substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Although specific experimental NMR data for this compound were not found in the searched literature, the expected spectral features can be predicted based on its structure and general NMR principles.
¹H NMR: The ¹H NMR spectrum is expected to be complex due to the five vinylic protons in the CH₂=CH-CH=CH-CN system. These protons would exhibit signals in the downfield region, typically between 5.0 and 7.5 ppm, characteristic of protons attached to sp²-hybridized carbons. The signals would show intricate splitting patterns (e.g., doublet of doublets) due to spin-spin coupling between adjacent and non-equivalent protons. The coupling constants (J-values) would be crucial for assigning specific protons and determining the stereochemistry (E/Z configuration) of the double bonds.
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) Range | Expected Multiplicity / Notes |
|---|---|---|---|
| ¹³C | -C≡N | 110 - 125 | Singlet (quaternary, weak intensity). |
| C=C | 100 - 150 | Four distinct signals expected. | |
| ¹H | =C-H | 5.0 - 7.5 | Five signals with complex spin-spin coupling (multiplets). |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.
For this compound (C₅H₅N), the molecular weight is approximately 79.10 g/mol . nist.gov The EI mass spectrum would therefore show a molecular ion peak at m/z = 79. This peak confirms the molecular formula. Data available from the NIST Mass Spectrometry Data Center indicates that the most abundant peaks in the GC-MS analysis are observed at m/z values of 79 (molecular ion), 78 (loss of a hydrogen atom), and 51. nih.gov The fragmentation pattern arises from the cleavage of the unstable molecular ion into more stable fragments. The loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 78 is a common fragmentation pathway. Other significant fragments can arise from the cleavage of the carbon backbone.
| m/z | Proposed Ion/Fragment | Significance |
|---|---|---|
| 79 | [C₅H₅N]⁺˙ | Molecular Ion (Parent Peak) |
| 78 | [C₅H₄N]⁺ | Loss of one hydrogen atom ([M-H]⁺) |
| 51 | [C₄H₃]⁺ | Loss of HCN (hydrocyanic acid) |
High-Resolution Microwave Spectroscopy for Isomeric Differentiation and Gas-Phase Characterization
High-resolution microwave spectroscopy is a powerful gas-phase technique that measures the absorption of microwave radiation corresponding to transitions between rotational energy levels of a molecule. Because the rotational constants of a molecule are exquisitely sensitive to its mass distribution and geometry, this method provides highly precise structural information and is exceptionally effective at distinguishing between different isomers (structural isomers) and conformers (different spatial arrangements of the same molecule).
This technique has been successfully applied to identify isomers of cyanobutadiene (B14615423). Research involving the gas-phase pyrolysis of trans-3-pentenenitrile identified the formation of s-trans-Z-2,4-pentadienenitrile by detecting its characteristic rotational transitions with a broadband microwave spectrometer. rsc.org This demonstrates the capability of the technique to unambiguously identify a specific isomer in a complex chemical environment. rsc.org
Furthermore, detailed rotational spectroscopy studies have been conducted on related isomers like s-trans-(Z)-1-cyano-1,3-butadiene, allowing for the precise determination of its rotational and centrifugal distortion constants. acs.org Such studies are crucial for radioastronomy searches, as they provide the exact frequencies needed to detect these molecules in the interstellar medium. aanda.org The technique also allows for the determination of the molecule's electric dipole moment, a measure of its polarity, which is essential for understanding its interaction with electric fields and predicting the intensity of its rotational transitions. aanda.org
| Isomer | μₐ (Debye) | μₑ (Debye) |
|---|---|---|
| E-1-cyano-1,3-butadiene | 4.6 | 1.0 |
| Z-1-cyano-1,3-butadiene | 3.6 | 2.3 |
| 2-cyano-1,3-butadiene | 3.2 | 2.3 |
X-ray Single Crystal Analysis for Solid-State Structure Determination
X-ray single crystal analysis, also known as X-ray crystallography, is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. The technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density within the crystal, which is then used to model the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions.
For a molecule like this compound, this method would provide unambiguous information on:
The planarity of the conjugated system.
The precise bond lengths of the C≡N, C=C, and C-C bonds, which can give insight into the degree of electron delocalization.
The exact bond angles throughout the molecule.
The stereochemistry (E or Z) of the double bonds in the solid state.
The packing arrangement of molecules in the crystal lattice and any significant intermolecular forces.
While X-ray crystallography is the gold standard for solid-state structure determination, its application requires growing a high-quality single crystal of the compound, which can be a significant challenge. A review of the available scientific literature did not yield a published single-crystal X-ray structure for the parent compound, this compound.
Fluorescence Spectroscopy of Pentadienenitrile Derivatives
Fluorescence spectroscopy is a technique that investigates the emission of light from a substance that has absorbed light or other electromagnetic radiation. While the parent this compound is not typically studied for its fluorescent properties, certain derivatives have been shown to exhibit fluorescence.
Specifically, research into 2,5-diaryl-2,4-pentadienenitriles, which feature aromatic groups at both ends of the pentadienenitrile backbone, has shown that some of these compounds exhibit fluorescence in solution. nih.gov The introduction of aryl substituents extends the conjugated π-electron system, which often leads to the emergence of fluorescent properties by lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The study of such derivatives typically involves measuring their absorption and emission spectra in various solvents to understand their photophysical properties. Key parameters investigated include the wavelengths of maximum absorption (λₐₑₛ) and emission (λₑₘ), the Stokes shift (the difference between λₑₘ and λₐₑₛ), and the fluorescence quantum yield (Φբ), which quantifies the efficiency of the fluorescence process. These properties are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov
Computational Chemistry and Theoretical Studies on 2,4 Pentadienenitrile
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations have been instrumental in elucidating the molecular structure and energetics of 2,4-pentadienenitrile and its isomers. These computational investigations provide detailed insights into bond lengths, bond angles, and the relative stabilities of different conformers.
Computational studies have predicted the existence of several isomers of this compound, including trans-Z-2,4-pentadienenitrile and s-trans-E-2,4-pentadienenitrile. rsc.org Calculations suggest that the s-trans-E-2,4-pentadienenitrile isomer is energetically very close to the trans-Z form, with a predicted energy difference of less than 1 kJ/mol. rsc.org However, experimental verification of the s-trans-E isomer through microwave spectroscopy has proven challenging. rsc.org Similarly, the corresponding cis isomers of this compound have not been experimentally observed. rsc.org
In the context of its formation from the pyrolysis of trans-3-pentenenitrile, computational studies have shown that the pathway to trans-Z-2,4-pentadienenitrile involves the sequential loss of two hydrogen atoms. rsc.org The initial hydrogen atom loss from the C(2) position is energetically favored by approximately 30 kJ/mol over loss from the C(5) position, with a calculated bond dissociation energy of 337 kJ/mol. rsc.org
The table below summarizes some of the key energetic data obtained from quantum chemical calculations.
| Parameter | Value | Notes |
| Relative Energy of s-trans-E-2,4-PDN vs. tZ-2,4-PDN | < 1 kJ/mol | rsc.org |
| Bond Dissociation Energy (C(2)-H in 3-PN) | 337 kJ/mol | Energetically favored pathway to 2,4-PDN. rsc.org |
| Bond Dissociation Energy (C(5)-H in 3-PN) | ~367 kJ/mol | rsc.org |
Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods widely used to investigate the electronic structure, properties, and dynamics of molecules like this compound. wikipedia.orgpsu.edu DFT provides a framework to calculate the ground-state properties of a many-electron system based on its electron density, while TD-DFT is employed to study excited states and the response of the system to time-dependent electromagnetic fields. wikipedia.orgpsu.edursc.org
In the study of this compound and related molecules, DFT calculations have been crucial for analyzing potential energy surfaces and rationalizing observed diastereoselectivity in their synthesis. nsf.gov For instance, DFT has been used to understand the formation of (E)- and (Z)-1-cyano-1,3-butadiene, isomers of this compound, by analyzing the potential energy surfaces of the E2' elimination reactions. nsf.gov
TD-DFT is particularly valuable for predicting and interpreting electronic absorption spectra, providing insights into excitation energies and oscillator strengths. mdpi.comnih.gov Although specific TD-DFT studies focused solely on this compound are not extensively detailed in the provided results, the general applicability of the method allows for the theoretical prediction of its UV-Vis spectrum and the characterization of its electronic transitions. mdpi.comnih.gov
The combination of DFT and TD-DFT offers a comprehensive theoretical toolkit to understand both the ground and excited-state properties of this compound, contributing to a deeper understanding of its reactivity and spectroscopic behavior. wikipedia.orgmdpi.com
Investigation of Potential Energy Surfaces and Reaction Pathways
Computational investigations of the C5H7N potential energy surface (PES) have been crucial in understanding the formation and decomposition pathways of this compound. rsc.orgsandia.govresearchgate.net These studies map the energy of the molecular system as a function of its geometry, revealing the most likely routes for chemical reactions. researchgate.net
A key finding from these investigations is that the formation of trans-Z-2,4-pentadienenitrile is a significant outcome in the unimolecular decomposition of 3-pentenenitrile (B94367). rsc.orgsandia.govresearchgate.net The reaction proceeds through the loss of two hydrogen atoms, and the potential energy surface shows that this pathway is energetically favorable. rsc.org
Furthermore, the PES reveals that isomerization of the double bond in the precursor molecule, 3-pentenenitrile, opens up low-energy pathways for other decomposition channels, such as methyl loss and HCN loss. sandia.govresearchgate.net This competition between direct dissociation and isomerization-mediated dissociation is a central theme in the pyrolysis of 3-pentenenitrile. rsc.org
The potential energy surface also connects various isomers on the C5H5N landscape, including the potential for this compound to rearrange to form pyridine (B92270), a heterocyclic aromatic compound. researchgate.net Although pyridine was not observed in the pyrolysis of 3-pentenenitrile under the studied conditions, the PES indicates that such pathways are theoretically possible. rsc.orgsandia.govresearchgate.net
The table below outlines some of the key reaction pathways involving this compound as identified through PES investigations.
| Reaction | Description | Significance |
| 3-Pentenenitrile → trans-Z-2,4-Pentadienenitrile + 2H | Sequential loss of two hydrogen atoms. | A major product channel in the pyrolysis of 3-pentenenitrile. rsc.orgsandia.govresearchgate.net |
| 3-Pentenenitrile Isomerization | Shift of the double bond position. | Opens up competing decomposition pathways like methyl and HCN loss. sandia.govresearchgate.net |
| This compound → Pyridine | Rearrangement to a heterocyclic aromatic. | A theoretically possible but not experimentally observed pathway under certain pyrolysis conditions. researchgate.net |
Prediction and Rationalization of Stereochemical Outcomes and Diastereoselectivity
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting and explaining the stereochemical outcomes of reactions that produce isomers of this compound. nsf.gov The diastereoselectivity observed in the synthesis of cyanobutadiene (B14615423) isomers, which are structurally related to this compound, has been rationalized using the Curtin-Hammett principle in conjunction with computational analysis of potential energy surfaces. nsf.gov
In the synthesis of (E)-1-cyano-1,3-butadiene from (Z)-1,4-dibromo-2-butene, a significant diastereoselectivity in favor of the E-isomer is observed. nsf.gov DFT calculations of the E2' reaction pathways help to elucidate the energetic factors that govern this preference. nsf.gov The reaction is understood to be under kinetic control, meaning the product ratio is determined by the relative activation energies of the transition states leading to the different diastereomers, rather than the thermodynamic stability of the products themselves. nsf.gov
While the provided search results focus more on the synthesis of related cyanobutadienes, the principles and computational methodologies are directly applicable to understanding the stereochemistry of this compound formation. nsf.gov Theoretical modeling can predict the most likely stereoisomers to be formed under specific reaction conditions by comparing the energies of the various possible transition states.
Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Electronegativity)
The electronic structure of this compound can be characterized by various reactivity descriptors derived from computational chemistry, providing insights into its chemical behavior. irjweb.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them. mdpi.com
The HOMO-LUMO energy gap is a crucial parameter that reflects the electronic stability and reactivity of a molecule. mdpi.comresearchgate.net A smaller gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. researchgate.net
Other important reactivity descriptors that can be calculated include:
Electronegativity (χ): This measures the ability of a molecule to attract electrons. irjweb.comijcce.ac.ir
Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. irjweb.comijcce.ac.ir
Chemical Potential (μ): This describes the escaping tendency of electrons from a system. irjweb.com
These descriptors are typically calculated using DFT methods. irjweb.com While specific calculated values for this compound were not found in the provided search results, the table below illustrates the typical range and significance of these parameters for organic molecules.
| Descriptor | Typical Range for Organic Molecules (eV) | Significance |
| HOMO-LUMO Gap (ΔE) | 2 - 5 | Indicates chemical reactivity and electronic stability. samipubco.com |
| Electronegativity (χ) | Varies | Predicts the tendency to attract electrons. mdpi.com |
| Chemical Hardness (η) | Varies | Measures resistance to deformation of electron cloud. irjweb.com |
The analysis of these electronic properties provides a theoretical foundation for understanding the reactivity of this compound in various chemical processes.
Advanced Applications in Materials Science and Organic Synthesis
Utilization as a Building Block for Complex Organic Molecules
2,4-Pentadienenitrile serves as a fundamental building block for synthesizing more complex molecular structures, primarily due to the reactivity of its conjugated system and its electron-deficient nitrile group. vulcanchem.comvulcanchem.com The diene portion of the molecule readily undergoes cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. vulcanchem.comvulcanchem.comwikipedia.org This capability allows for the construction of cyclic and polycyclic frameworks that are central to many complex natural products and synthetic compounds. wikipedia.org
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. Detailed research has demonstrated a facile and efficient route to produce multi-substituted 2-aminopyridines through a formal [5C + 1N] annulation reaction. researchgate.netrsc.org In this process, this compound, acting as a five-carbon, 1,5-bielectrophilic species, reacts with hydroxylamine (B1172632) (NH₂OH) under mild conditions. researchgate.net The reaction proceeds through a sequence of intermolecular aza-nucleophilic addition, intramolecular aza-cyclization, and subsequent dehydration to form the stable aromatic pyridine (B92270) ring. researchgate.netresearchgate.net
The versatility of this method is highlighted by its tolerance for various substituents on the pentadienenitrile framework, leading to a diverse library of 2-aminopyridine (B139424) derivatives.
Table 1: Synthesis of 2-Aminopyridines from this compound Derivatives researchgate.net
This table showcases the yields of various 2-aminopyridine products (2) synthesized from corresponding this compound substrates (1) via a [5C + 1N] annulation reaction with hydroxylamine.
| Entry | Substrate (1) R Groups | Product (2) | Yield (%) |
|---|---|---|---|
| 1 | R1=CN, R2=H, R3=H, R4=4-ClC₆H₄ | 2a | 71 |
| 2 | R1=CN, R2=H, R3=H, R4=4-MeC₆H₄ | 2b | 68 |
| 3 | R1=CN, R2=H, R3=H, R4=4-MeOC₆H₄ | 2c | 65 |
Furthermore, 2,4-pentadienenitriles are employed in formal [2+3] annulation reactions with isocyanides, such as ethyl isocyanoacetate, to construct various pyrrole-based structures. rsc.org By adjusting the reaction conditions, this method can divergently synthesize 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles, which are important scaffolds in numerous functional materials and bioactive molecules. rsc.org
Applications in Materials with Specific Optical and Electronic Properties
The conjugated π-system of this compound and its derivatives is the primary source of their interesting optical and electronic properties. ontosight.aiontosight.ai This conjugation makes them potential candidates for use in the development of organic electronics and photovoltaic devices. ontosight.ai Derivatives of this compound have been specifically investigated for their potential in optoelectronics. ontosight.ai For instance, the photochemistry of 2-anilino-5-phenyl-2,4-pentadienenitriles has been studied in both solution and solid-state, revealing pathways for creating materials with tunable properties. acs.org
Moreover, the heterocyclic compounds synthesized from this compound often exhibit useful photo-functional characteristics. researchgate.net Functionalized 2-aminopyridines, which are directly accessible from 2,4-pentadienenitriles, are widely utilized as fluorescent dyes. researchgate.netresearchgate.net Similarly, related structures like 2-amino-3-naphthylacrylonitrile derivatives have been successfully developed as green luminance dyes. acs.org The inherent optical properties of the pentadienenitrile backbone, combined with the functional groups that can be introduced through its synthesis, allow for the fine-tuning of absorption and emission spectra for specific material applications. nih.gov
Table 2: Key Properties and Potential Material Applications
| Property | Relevance | Potential Application | Citation |
|---|---|---|---|
| Conjugated Diene System | Allows for electron delocalization | Organic electronics, Photovoltaics | ontosight.ai |
| Nitrile Group | Influences electronic properties | Optoelectronic devices | ontosight.ai |
| Refractive Index | Basic optical property | Optical materials | nih.gov |
Precursor Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates
This compound is a valuable precursor for intermediates used in the pharmaceutical and agrochemical industries. ontosight.ailookchem.com Its ability to serve as a scaffold for building complex heterocyclic systems is particularly crucial. The synthesis of 2-aminopyridines from 2,4-pentadienenitriles is a prime example of its role in generating pharmaceutically relevant structures. researchgate.netrsc.org The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous potential drug candidates investigated for treating a wide range of diseases, including HIV, cancer, inflammatory disorders, and neurodegenerative diseases. researchgate.netresearchgate.net
The introduction of specific functional groups, such as trifluoromethyl groups, into the pentadienenitrile structure can yield intermediates for highly specialized applications. psu.edu Organofluorine compounds are increasingly important in pharmaceuticals and agrochemicals, and trifluoromethylated pentadienenitriles are considered useful intermediates for synthesizing these fluorine-containing biologically active molecules. psu.edu The development of synthetic methods for new agrochemicals often relies on creating novel molecular skeletons, a role for which this compound and its derivatives are well-suited. researchgate.netmdpi.com
Contribution to Dye Synthesis
The contribution of this compound to dye synthesis is primarily through its role as an intermediate in the creation of colored and fluorescent compounds. researchgate.netresearchgate.net As mentioned previously, the 2-aminopyridine structures synthesized via the [5C + 1N] annulation of 2,4-pentadienenitriles are known to be used as fluorescent dyes. researchgate.netresearchgate.net The synthesis process allows for the incorporation of various aromatic and heterocyclic groups, which act as chromophores and auxochromes, influencing the final color and properties of the dye. ifc.org
The general principle of dye synthesis involves reacting organic intermediates to create a large, conjugated system that can absorb light in the visible spectrum. ifc.orgchemrevlett.com The extended π-system of this compound provides a foundational element for building such conjugated molecules. Derivatives like 2-amino-3-naphthylacrylonitrile have been shown to function effectively as green luminance dyes, demonstrating the potential of the broader class of acrylonitrile-based compounds in this field. acs.org
Q & A
What are the primary formation pathways of 2,4-pentadienenitrile in thermal degradation processes?
Basic Research Focus
this compound is predominantly formed during the thermal degradation of glucosinolates, such as progoitrin, in plant matrices (e.g., rapeseed). Key variables influencing its formation include temperature (150–200°C), time (0–60 min), and pH (optimal at pH 9.0). Degradation pathways involve cleavage of the glucosinolate side chain, yielding nitriles and sulfur-containing volatiles. Methodologies include HPLC for tracking precursor degradation and GC-TOF-MS for volatile identification. Researchers should replicate these conditions in controlled pyrolysis experiments to validate pathways .
How can this compound be reliably quantified in complex matrices like biomass pyrolysis products?
Basic Research Focus
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is recommended to distinguish this compound from isotopic interferences (e.g., C-13 isotopes from benzene derivatives). For liquid matrices, HPLC with UV detection can track precursor degradation kinetics. In biomass studies (e.g., pine cone pyrolysis), GC-MS with retention index matching is critical for accurate identification in multi-component mixtures .
What safety protocols should be followed for handling this compound in laboratory settings?
Basic Research Focus
Current occupational exposure limits (OELs) for this compound are 0.3 ppm (ceiling) and 0.15 ppm (8-hour TWA), derived from surrogate data for methacrylonitrile. Researchers must use fume hoods, wear nitrile-resistant gloves, and monitor air concentrations via real-time gas detectors. Contingency plans should address acute toxicity risks, including respiratory irritation and cyanide release during decomposition .
How do pH and temperature influence the degradation kinetics of progoitrin to this compound?
Advanced Research Focus
Degradation rates follow pseudo-first-order kinetics, with alkaline conditions (pH 9.0) accelerating progoitrin breakdown by 30–50% compared to neutral or acidic conditions. At 200°C, 90% degradation occurs within 30 minutes in rapeseed powder. Experimental designs should include time-series sampling and Arrhenius equation modeling to calculate activation energies. Confounding factors, such as matrix effects (e.g., sea sand vs. plant material), must be controlled .
What methodological gaps exist in current occupational exposure limits (OELs) for this compound?
Advanced Research Focus
OELs for this compound rely on surrogate toxicity data (methacrylonitrile) with a 3x uncertainty factor, but recent AEGL and PAC values suggest stricter limits (e.g., PAC-1: 0.091 ppm). Advanced studies should incorporate in vivo toxicity assays (e.g., acute inhalation LC50 in rodents) and compare results to structurally similar nitriles (e.g., acrylonitrile). Discrepancies between surrogate-based and direct toxicity data highlight the need for re-evaluation .
How can response surface methodology (RSM) optimize this compound degradation in wastewater treatment?
Advanced Research Focus
In supercritical water oxidation (SCWO), RSM can model interactions between temperature, pressure, and oxidant concentration. For CI Reactive Orange 7 dye wastewater, optimal conditions (e.g., 450°C, 25 MPa) achieve >95% TOC removal and minimize this compound byproduct formation. Researchers should use Box-Behnken or central composite designs to validate quadratic models and conduct GC-MS analysis to track intermediates .
What mechanisms explain the mutagenic activity of this compound derivatives?
Advanced Research Focus
Substituted derivatives (e.g., halogenated phenyl-pentadienenitriles) induce frameshift and base-pair substitution mutations in Ames tests. Methodologies include Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 mix). Advanced studies should explore structure-activity relationships (SAR) using computational chemistry (e.g., DFT for electron affinity analysis) and in vitro micronucleus assays to assess clastogenicity .
How can analytical errors due to isotopic interference in this compound detection be mitigated?
Advanced Research Focus
High-resolution mass spectrometers (HRMS) with resolving power >20,000 can differentiate this compound (m/z 79.042) from C-13 benzene isotopes (m/z 80.046). For GC-MS, selective ion monitoring (SIM) at m/z 79 and 53 improves specificity. Researchers should validate methods using spiked matrices and compare against reference standards with certified purity .
What role does this compound play in aroma formation during rapeseed oil processing?
Advanced Research Focus
As a low-carbon nitrile, it contributes to the "pungent" aroma profile in thermally processed rapeseed oil. Dynamic headspace sampling coupled with olfactometry (GC-O) identifies odor-active compounds. Studies should correlate sensory scores (e.g., via panel testing) with quantitative GC-MS data, adjusting roasting parameters (time/temperature) to minimize undesirable nitrile accumulation .
Are current HTFOELs (Health-Based Temporary Occupational Exposure Limits) for this compound justified given limited toxicity data?
Advanced Research Focus
The HTFOEL of 0.3 ppmv is extrapolated from methacrylonitrile, but acute toxicity studies are lacking. Researchers should conduct comparative toxicokinetics (e.g., in vitro cytochrome P450 metabolism assays) and benchmark dose modeling. Interdisciplinary collaboration with regulatory agencies is critical to align OELs with AEGL-2 (0.33 ppm for 8-hour exposure) and PAC-1 thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
